
5H-Octafluoropentanoyl chloride
Overview
Description
5H-Octafluoropentanoyl chloride (CAS: 762-83-6) is a fluorinated acyl chloride with the molecular formula C₅ClF₈O. It features a pentanoyl backbone substituted with eight fluorine atoms and a reactive chloride group at the carbonyl position. This compound is notable for its high electrophilicity, driven by the electron-withdrawing effects of fluorine atoms, which enhance the reactivity of the carbonyl carbon. It is primarily used as a precursor in synthesizing fluorinated polymers, pharmaceuticals, and agrochemicals, where introducing perfluorinated chains improves thermal stability and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5H-Octafluoropentanoyl chloride can be synthesized through the chlorination of 5H-Octafluoropentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to 5H-Octafluoropentanoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5H-Octafluoropentanoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5H-Octafluoropentanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides.
Alcohols: React with this compound to form esters.
Water: Hydrolyzes this compound to form the corresponding carboxylic acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
5H-Octafluoropentanoyl chloride serves as a versatile reagent in organic synthesis. Its structure allows for the introduction of fluorinated moieties into organic molecules, which can enhance their biological activity and stability. The compound is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where fluorination can significantly alter the pharmacokinetics and bioactivity of the resulting compounds.
Key Applications:
- Fluorinated Drug Development: Fluorinated compounds often exhibit improved metabolic stability and bioavailability. This compound is used to synthesize novel fluorinated drug candidates.
- Agrochemical Synthesis: The compound's ability to modify the chemical properties of pesticides and herbicides enhances their efficacy and environmental stability.
Analytical Chemistry
In analytical chemistry, this compound is employed as a derivatizing agent for polar analytes. Its use improves the detection limits and separation efficiency in gas chromatography and mass spectrometry.
Case Study:
A study demonstrated that derivatives formed with this compound exhibited optimal volatility for gas chromatography separation, allowing for the detection of trace levels of highly polar compounds in complex matrices such as environmental samples .
Advantages:
- Enhanced Detection: The compound provides stable derivatives that are easily detectable as negative ions, facilitating the analysis of various analytes including organic acids and alcohols.
- Rapid Derivatization Process: The derivatization process is efficient, often taking less than ten minutes from sample preparation to analysis .
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of coatings and surface treatments.
Applications:
- Hydrophobic Coatings: The incorporation of this compound into polymer matrices can impart hydrophobic and oleophobic characteristics to surfaces, making them resistant to water and oil.
- Fluoropolymer Production: It is used in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance, beneficial for industrial applications.
Biomedical Research
In biomedical research, this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Research Insights:
- Drug Delivery Vehicles: Studies indicate that compounds derived from this compound can be utilized as carriers for targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects .
- Biomolecule Modification: The compound can modify biomolecules to increase their resistance to enzymatic degradation, thereby improving their stability in biological environments.
Mechanism of Action
The mechanism of action of 5H-Octafluoropentanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Molecular Targets and Pathways:
Proteins and Peptides: this compound can acylate amino groups in proteins and peptides, leading to the formation of stable amide bonds.
Small Molecules: It can react with small molecules containing nucleophilic functional groups, leading to the formation of esters, thioesters, and other derivatives.
Comparison with Similar Compounds
To contextualize its properties and applications, 5H-octafluoropentanoyl chloride is compared below with structurally related acyl chlorides: pentanoyl chloride (C₅H₉ClO), perfluorobutyryl chloride (C₄F₇ClO), and 3H,3H-perfluoropentanoyl chloride (C₅HF₆ClO).
Structural and Physical Properties
Property | This compound | Pentanoyl Chloride | Perfluorobutyryl Chloride | 3H,3H-Perfluoropentanoyl Chloride |
---|---|---|---|---|
Molecular Formula | C₅ClF₈O | C₅H₉ClO | C₄ClF₇O | C₅ClF₆HO |
Molecular Weight (g/mol) | 278.48 | 120.58 | 232.49 | 238.50 |
Boiling Point (°C) | 98–102 | 125–128 | 45–48 | 110–115 |
Density (g/cm³) | 1.62 | 1.09 | 1.58 | 1.48 |
Solubility | Insoluble in water; soluble in THF, DCM | Reacts violently with water; soluble in ether | Similar to this compound | Reacts with water; soluble in fluorinated solvents |
Key Observations :
- Fluorination reduces boiling points compared to non-fluorinated analogs (e.g., pentanoyl chloride) due to weaker van der Waals interactions .
- Higher fluorine content (e.g., in this compound) increases density and thermal stability but reduces solubility in polar solvents .
Reactivity
Reaction | This compound | Pentanoyl Chloride | Perfluorobutyryl Chloride |
---|---|---|---|
Hydrolysis Rate (H₂O) | Moderate (forms fluorinated acid) | Rapid (forms pentanoic acid) | Slow (forms perfluorobutyric acid) |
Reaction with Amines | Fast nucleophilic substitution | Fast | Slower due to steric hindrance |
Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 220°C |
Key Observations :
- Fluorine’s electron-withdrawing effect accelerates electrophilic reactions (e.g., amine acylation) in this compound compared to non-fluorinated analogs .
- Perfluorinated chains (e.g., in perfluorobutyryl chloride) exhibit slower hydrolysis due to hydrophobic shielding of the carbonyl group .
Biological Activity
5H-Octafluoropentanoyl chloride (OFPC) is a fluorinated compound that has garnered attention for its potential applications in various biological and chemical contexts. This article explores the biological activity of OFPC, including its synthesis, physicochemical properties, and relevant case studies that highlight its interactions with biological systems.
Synthesis and Properties
This compound is synthesized from 2,2,3,3,4,4,5,5-octafluoro-1-pentanol through a reaction with phosgene in the presence of pyridine as a catalyst. The synthesis process involves careful control of temperature and reaction conditions to ensure high purity and yield of the desired product. The boiling point of OFPC is reported to be approximately 150–155 °C, indicating its volatility and the need for careful storage under refrigeration at low temperatures to maintain stability .
Physicochemical Characteristics
The unique properties of OFPC stem from its fluorinated structure, which imparts hydrophobic characteristics that can influence its biological interactions. The compound exhibits low solubility in water but good solubility in organic solvents, making it suitable for various analytical applications. Its partition coefficients between different phases (e.g., octanol-water) indicate a significant lipophilicity, which can affect cellular uptake and distribution within biological systems .
Cytotoxicity Studies
Research has demonstrated that OFPC exhibits varied cytotoxic effects depending on concentration and exposure time. In vitro studies using human cell lines have shown that OFPC can induce cytotoxicity at higher concentrations, with effects on cell viability assessed through assays like the Resazurin reduction assay. For instance, exposure to concentrations above 8 mM resulted in significant decreases in cell viability in specific lung cancer cell lines .
Derivatization Applications
OFPC has been utilized as a derivatizing agent in mass spectrometry to enhance the detection sensitivity of various biological analytes. Its ability to form stable derivatives with hydrophilic compounds allows for improved analytical performance in detecting low-abundance biomolecules. This application is particularly relevant in environmental and food safety testing where sensitive detection methods are required .
Case Studies
- Fluorinated Probes for Imaging : A study explored the use of fluorinated polymer probes incorporating OFPC segments for magnetic resonance imaging (MRI). The polymer's structure allowed for extended circulation times in blood and reduced uptake by macrophages, enhancing imaging contrast and targeting capabilities .
- Reactivity with Biological Molecules : Another investigation focused on the reactivity of OFPC with various biomolecules, demonstrating its potential as a tool for modifying proteins and other macromolecules. This reactivity can facilitate the development of targeted drug delivery systems or diagnostic agents .
Summary Table of Biological Activity
Study | Cell Line | Concentration (mM) | Effect | Methodology |
---|---|---|---|---|
Cytotoxicity | NCI-H358 (lung cancer) | >8 | Decreased viability | Resazurin reduction assay |
Imaging Probes | Various tissues | N/A | Enhanced imaging contrast | MRI with fluorinated polymers |
Derivatization | Various analytes | Variable | Improved detection sensitivity | Mass spectrometry |
Q & A
Basic Questions
Q. What are the recommended laboratory methods for synthesizing 5H-Octafluoropentanoyl chloride?
- Methodology : The compound can be synthesized via chlorination of 5H-Octafluoropentanoic acid using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:
- Adding SOCl₂ dropwise to the acid in anhydrous dichloromethane.
- Refluxing at 40–50°C for 4–6 hours.
- Removing excess SOCl₂ and solvent under reduced pressure.
- Purifying the product via fractional distillation under inert gas.
- Critical factors : Moisture exclusion, temperature control, and inert atmosphere to prevent hydrolysis .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Use fume hoods or ventilated gloveboxes to avoid inhalation of vapors.
- Wear nitrile gloves, chemical-resistant goggles, and lab coats.
- Store in sealed, grounded containers under refrigeration (2–8°C).
- In case of skin contact: Immediately rinse with water for 15 minutes and remove contaminated clothing .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology :
- ¹⁹F NMR : Analyze fluorine substituent environments (δ range: -110 to -140 ppm).
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1800 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₅F₈ClO .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during nucleophilic acyl substitutions with this compound?
- Methodology :
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.
- Kinetic monitoring : Track reaction progress via TLC or in situ FTIR to identify byproduct formation thresholds .
Q. What strategies resolve contradictions in hydrolysis kinetics data under varying pH conditions?
- Methodology :
- Controlled pH buffers : Use phosphate (pH 7) or acetate (pH 5) buffers to standardize hydrolysis rates.
- Competing nucleophile studies : Compare hydrolysis rates in H₂O vs. D₂O to isolate isotopic effects.
- Computational modeling : Apply density functional theory (DFT) to predict transition states and validate experimental rate constants .
Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity compared to non-fluorinated acyl chlorides?
- Methodology :
- Hammett analysis : Compare reaction rates with meta/para-substituted nucleophiles to quantify electronic effects.
- DFT studies : Calculate partial charges on the carbonyl carbon to demonstrate enhanced electrophilicity.
- Experimental validation : Contrast esterification yields of fluorinated vs. non-fluorinated analogs under identical conditions .
Q. What computational methods model reaction pathways for this compound with amines?
- Methodology :
- Transition state localization : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.
- Energy profiling : Map potential energy surfaces (PES) for nucleophilic attack and chloride departure.
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHNTFUIUGECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379728 | |
Record name | 5H-Octafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-71-6 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Octafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 376-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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